1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
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Overview
Description
1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one is a compound that features a brominated phenyl ring substituted with an imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and imidazole groups imparts unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
The synthesis of 1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which can mimic natural substrates or inhibitors.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing, leveraging its ability to interact with biological macromolecules
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar compounds to 1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one include:
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromo-1-methyl-1H-imidazole: Contains a brominated imidazole ring, but lacks the phenyl group, leading to different applications and properties
The uniqueness of this compound lies in its combined bromine and imidazole functionalities, which provide a versatile platform for various chemical transformations and applications.
Biological Activity
1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one, also known as 2-bromo-1-(4-imidazol-1-yl-phenyl)ethanone, is an organic compound with significant biological activity. This compound features a bromine atom, a phenyl group, and an imidazole ring, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science. This article explores the biological activities associated with this compound, including its antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C₁₁H₉BrN₂O
- Molecular Weight : 265.11 g/mol
- Boiling Point : Approximately 405 °C (predicted)
- Density : 1.48 g/cm³ (predicted)
- Solubility : Slightly soluble in DMSO and water
- pKa : Approximately 4.97 (predicted)
Antimicrobial Properties
Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. Specifically, studies on similar compounds have shown that they can act as effective inhibitors against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
The presence of the bromine atom in this compound may enhance its interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent.
Antifungal Activity
Similar compounds have demonstrated antifungal properties as well. The imidazole moiety is particularly noted for its ability to inhibit fungal growth, making it a valuable structure in the development of antifungal agents. The specific antifungal activity of this compound has not been extensively documented but can be inferred from the activities of structurally related compounds.
Anticancer Potential
The anticancer properties of halogenated imidazole derivatives have been widely studied. Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have been reported to exhibit significant cytotoxicity against several cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of imidazole-containing compounds:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many imidazole derivatives act by inhibiting enzymes critical for microbial survival.
- Disruption of Cell Membranes : The lipophilic nature of brominated compounds may allow them to integrate into microbial membranes, leading to increased permeability and cell death.
Properties
Molecular Formula |
C11H9BrN2O |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
1-(2-bromo-4-imidazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)10-3-2-9(6-11(10)12)14-5-4-13-7-14/h2-7H,1H3 |
InChI Key |
VWTBFMSKUAKXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2C=CN=C2)Br |
Origin of Product |
United States |
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